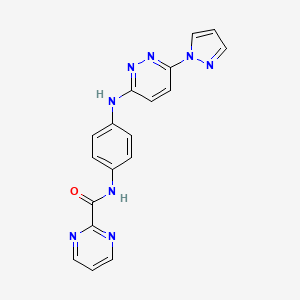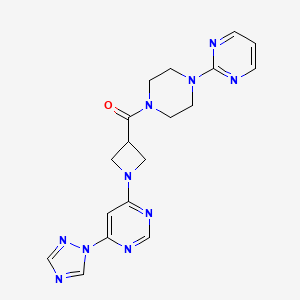![molecular formula C15H15ClO2 B2488451 2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol CAS No. 134561-25-4](/img/structure/B2488451.png)
2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol” is a derivative of cloperastine . Cloperastine is an antitussive and antihistamine that is marketed as a cough suppressant in several countries . It was first introduced in 1972 in Japan, and then in Italy in 1981 .
Synthesis Analysis
The synthesis of cloperastine involves the halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane, which gives 1-(Bromophenylmethyl)-4-chlorobenzene . This is then treated with ethylenechlorohydrin to give 1-(4-Chlorobenzhydryl)oxy-2-chloroethane . The reaction with piperidine completes the synthesis of cloperastine .Molecular Structure Analysis
The molecular structure of cloperastine includes a piperidine ring attached to a benzhydryl group, which is further connected to a chlorobenzene ring . The compound crystallizes in a monoclinic space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cloperastine include halogenation, treatment with ethylenechlorohydrin, and reaction with piperidine .Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-14-3-1-2-13(10-14)11-18-15-6-4-12(5-7-15)8-9-17/h1-7,10,17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVYLVHHGBSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)



![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)


![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)